Glycerine Methacrylate

Description

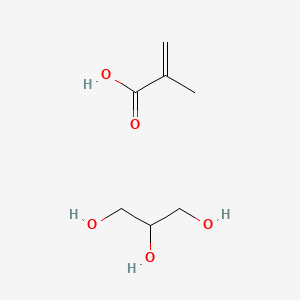

Structure

2D Structure

Properties

CAS No. |

54174-14-0 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

2-methylprop-2-enoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C4H6O2.C3H8O3/c1-3(2)4(5)6;4-1-3(6)2-5/h1H2,2H3,(H,5,6);3-6H,1-2H2 |

InChI Key |

RKOOOVKGLHCLTP-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)O.C(C(CO)O)O |

Canonical SMILES |

CC(=C)C(=O)O.C(C(CO)O)O |

Origin of Product |

United States |

Significance and Research Trajectory of Glycerine Methacrylate Within Polymer Chemistry

Glycerine methacrylate (B99206) has carved a notable niche in polymer chemistry due to its inherent biocompatibility, hydrophilicity, and the versatile chemical handles it offers for polymer modification. The presence of hydroxyl groups, derived from the glycerol (B35011) backbone, imparts water-solubility and provides sites for further chemical reactions, making it an attractive monomer for creating functional and responsive polymers. researchgate.netnih.gov The research trajectory of glycerine methacrylate has evolved from its use in conventional applications to its current role in the development of sophisticated, high-performance materials. Initially recognized for its utility in creating hydrogels for biomedical applications, such as soft contact lenses, the scope of its use has expanded significantly. nih.govmdpi.com Current research focuses on leveraging its unique properties for applications in drug delivery, tissue engineering, and the creation of sustainable polymers. nih.govnih.gov The ability to tailor the properties of polymers by incorporating this compound has driven its continuous exploration in advanced polymer synthesis.

Synthetic Methodologies for Glycerine Methacrylate Monomers and Polymerizable Derivatives

Direct Synthesis of Glycerol (B35011) Monomethacrylate

Glycerol monomethacrylate (GMA) is a hydrophilic monomer valued for producing biocompatible polymers like poly(glycerol monomethacrylate) (PGMA). While direct esterification of glycerol with methacrylic acid is conceivable, achieving mono-substitution selectively is challenging due to the three hydroxyl groups on the glycerol molecule. This often leads to a mixture of mono-, di-, and tri-methacrylates, requiring complex purification. A more common and controlled approach involves the use of protected glycerol precursors.

To overcome the challenge of selectivity, a widely adopted strategy involves a two-step process: protection followed by deprotection. Isopropylideneglycerol (B7884900), also known as solketal, is the most common protected precursor. The 1,2-hydroxyl groups of glycerol are protected by reacting it with acetone (B3395972) to form a cyclic ketal, leaving only the primary hydroxyl group at the 3-position available for reaction.

This precursor, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is then reacted with a methacrylating agent. A common method is transesterification with methyl methacrylate (B99206). google.com The resulting monomer is isopropylideneglycerol methacrylate (IPGMA). The final step is the removal of the isopropylidene protecting group under acidic conditions to yield the desired glycerol monomethacrylate, which is a mixture of the primary (α) and secondary (β) isomers. google.com This protection/deprotection strategy is advantageous for producing well-defined polymers. For instance, high molecular weight PGMA can be synthesized via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization of IPGMA, followed by acid hydrolysis to remove the protecting group. Current time information in Bangalore, IN.prepchem.com

Table 1: Two-Step Synthesis of Glycerol Monomethacrylate via IPGMA

| Step | Reactants | Catalyst/Reagent | Key Conditions | Product | Ref |

| 1. Methacrylation | Isopropylideneglycerol, Methyl Methacrylate | - | Transesterification | Isopropylideneglycerol Methacrylate (IPGMA) | google.com |

| 2. Deprotection | Isopropylideneglycerol Methacrylate (IPGMA) | Acid (e.g., HCl) | Aqueous solution, low pH | Glycerol Monomethacrylate (GMA) | google.comCurrent time information in Bangalore, IN. |

Synthesis of Glycerol Dimethacrylate

Glycerol dimethacrylate (GDMA) is a key crosslinking agent used in the formulation of polymer networks for dental resins and other applications. nih.gov Its synthesis requires the esterification of two of glycerol's hydroxyl groups. One established method involves the reaction of glycidyl (B131873) methacrylate with methacrylic acid. prepchem.com In this process, the epoxide ring of glycidyl methacrylate is opened by the carboxylic acid group of methacrylic acid, forming a hydroxyl group and an ester linkage simultaneously. This route directly yields glycerol dimethacrylate.

The reaction is typically conducted at elevated temperatures (100–115 °C) under a nitrogen atmosphere to prevent polymerization, with a catalyst such as dibutyltin (B87310) dilaurate. prepchem.com A polymerization inhibitor like hydroquinone (B1673460) is also added. prepchem.com The reaction progress is monitored by measuring the acid value of the mixture until it reaches a low threshold. prepchem.com

Table 2: Synthesis of Glycerol Dimethacrylate

| Reactant 1 | Reactant 2 | Catalyst | Inhibitor | Temperature | Product | Ref |

| Glycidyl Methacrylate | Methacrylic Acid | Dibutyltin Dilaurate | Hydroquinone | 100–115 °C | Glycerol Dimethacrylate | prepchem.com |

Synthesis of Glycerol Carbonate Methacrylate

Glycerol carbonate methacrylate (GCMA) is a monomer that combines the features of a methacrylate group with a cyclic carbonate ring. This structure is of interest for creating crosslinkable polymers and coatings, as the carbonate group can undergo ring-opening reactions with amines to form hydroxyurethane linkages. rsc.org

There are two primary chemical routes to synthesize GCMA. The first involves the reaction of glycidyl methacrylate with carbon dioxide, often under pressure, which results in the formation of the cyclic carbonate structure. google.com

A second, widely used pathway is the transesterification of glycerol carbonate with an alkyl methacrylate, such as methyl methacrylate (MMA). google.com Glycerol carbonate itself is synthesized from glycerol, a bio-renewable resource. The transesterification is performed in the presence of a suitable catalyst. While various catalysts can be used, metal chelates like zirconium acetylacetonate (B107027) have been shown to be effective under mild conditions (e.g., 70 °C), allowing for high purity and yield. google.com

Table 3: Transesterification Synthesis of Glycerol Carbonate Methacrylate

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Ref |

| Glycerol Carbonate | Methyl Methacrylate | Zirconium Acetylacetonate | 50–80 °C | (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate (GCMA) | google.com |

In line with the principles of green chemistry, chemo-enzymatic methods for producing GCMA have been developed to ensure more sustainable production. These processes utilize enzymes for their high selectivity and ability to operate under mild conditions.

One sustainable approach involves two sequential catalytic steps. researchgate.netrsc.org

Enzymatic Synthesis of Glycidyl Methacrylate: Glycidol is reacted with a vinyl methacrylate via transesterification catalyzed by a lipase (B570770), such as Candida antarctica Lipase B (CALB), often in a solvent-free system or using ionic liquids. This step can achieve high yields at moderate temperatures (e.g., 60 °C). rsc.org

Carbonation: The resulting glycidyl methacrylate undergoes cycloaddition with CO2 to form the cyclic carbonate ring. This step can be catalyzed by systems like supported ionic liquid-like phases (SILLPs) under mild conditions (e.g., 60 °C, 1–10 bar CO2), also achieving near-quantitative yields. rsc.org

Another enzymatic route focuses on the synthesis of the glycerol carbonate precursor itself. Lipases can catalyze the reaction between glycerol and a carbonate source like dimethyl carbonate (DMC) or ethylene (B1197577) carbonate in solvent-free conditions. nih.govnih.govacs.org The resulting glycerol carbonate can then be subjected to chemical methacrylation. For example, using an immobilized lipase, glycerol can be converted to glycerol carbonate with high yield (over 88%) at 50 °C. nih.govnih.gov This enzymatic step avoids harsh chemicals and simplifies product purification.

Table 4: Chemo-Enzymatic Synthesis of Glycerol Carbonate Methacrylate

| Step | Reactants | Catalyst | Conditions | Yield | Ref |

| 1. Enzymatic Transesterification | Glycidol, Vinyl Methacrylate | Lipase in Sponge-Like Ionic Liquid | 60 °C, 6 h | 100% | rsc.org |

| 2. Catalytic Cycloaddition | Glycidyl Methacrylate, CO2 | Supported Ionic Liquid-Like Phase (SILLP) | 60 °C, 1-10 bar, 6 h | ~100% | rsc.org |

Functionalization and Methacrylation of Glycerol-Derived Polyols and Prepolymers

Beyond monomer synthesis, methacrylate functionalities can be introduced onto larger, pre-formed polymers derived from glycerol. This approach is used to create crosslinkable materials from glycerol-based polyesters and polyethers.

Hyperbranched polyglycerols (HyPG) are highly branched, globular polyethers with a high density of hydroxyl groups. These hydroxyl groups can be derivatized to introduce polymerizable units. A common method is the reaction of HyPG with glycidyl methacrylate (GMA) in a solvent like dimethyl sulfoxide (B87167), using a catalyst such as 4-(N,N-dimethylamino)pyridine. nih.govresearchgate.net The degree of substitution with methacrylate groups can be controlled by adjusting the molar ratio of GMA to HyPG, allowing for tailored crosslinking density in the final hydrogel or polymer network. nih.govacs.org

Similarly, glycerol-based polyester (B1180765) prepolymers, such as poly(glycerol sebacate) (PGS), can be functionalized. PGS is synthesized by the polycondensation of glycerol and sebacic acid. The remaining secondary hydroxyl groups on the glycerol units within the polymer backbone can be reacted with methacrylic anhydride (B1165640) to produce photocurable poly(glycerol sebacate) methacrylate (PGS-M). frontiersin.orgnih.gov This functionalization transforms the thermoplastic prepolymer into a thermosetting resin that can be crosslinked using light, which is advantageous for applications in tissue engineering and 3D printing. frontiersin.orgnih.gov

Table 5: Methacrylation of Glycerol-Derived Prepolymers

| Prepolymer | Methacrylating Agent | Catalyst/Reagent | Product | Ref |

| Hyperbranched Polyglycerol (HyPG) | Glycidyl Methacrylate (GMA) | 4-(N,N-dimethylamino)pyridine | Methacrylated HyPG (HyPG-MA) | nih.govresearchgate.net |

| Poly(glycerol sebacate) (PGS) | Methacrylic Anhydride | Triethylamine | PGS-Methacrylate (PGS-M) | frontiersin.orgnih.gov |

Methacrylation of Poly(glycerol sebacate) (PGS)

Poly(glycerol sebacate) (PGS) is an elastomeric and biodegradable polymer that has garnered significant interest for biomedical applications. frontiersin.org To render it photocurable, free hydroxyl groups on the PGS prepolymer are methacrylated, a process that allows for rapid cross-linking under UV light. nih.gov

The synthesis of the PGS prepolymer is typically achieved through a melt-polycondensation reaction of equimolar amounts of glycerol and sebacic acid at 120°C, first under a nitrogen atmosphere and then under vacuum to facilitate water removal. frontiersin.orgrsc.org The duration of this reaction can be varied to produce prepolymers with different molecular weights. frontiersin.org

The subsequent methacrylation of the PGS prepolymer (to form PGS-M) is carried out by dissolving the prepolymer in a solvent like dichloromethane (B109758) and cooling it to 0°C. nih.govresearchgate.net Methacrylic anhydride is then added, often in the presence of a base such as triethylamine, to react with the available hydroxyl groups of the glycerol units within the polymer chain. researchgate.net It is generally assumed that the two primary hydroxyl groups of glycerol have already reacted during the initial PGS synthesis, leaving the secondary hydroxyl groups available for methacrylation. rsc.org The degree of methacrylation (DM) can be controlled by adjusting the molar ratio of methacrylic anhydride to the hydroxyl groups on the PGS prepolymer. rsc.orgresearchgate.net This control over the DM is crucial as it significantly influences the mechanical properties and degradation rate of the final cross-linked polymer. frontiersin.orgnih.gov

| Prepolymer | Reaction Time (h) | Molecular Weight (Mw) | Degree of Methacrylation (DM) (%) | Reference |

| Low Mw PGS | 48 | - | 30, 50, 80 | frontiersin.orgresearchgate.net |

| High Mw PGS | 72 | - | 30, 50, 80 | frontiersin.orgresearchgate.net |

| PGS | 32, 46, 58 | 5.5 kDa | 21, 27, 47 | nih.gov |

| pPGS | 48 | Mn: 3.5 kDa, Mw: 9.8 kDa | 20, 30, 40, 50 | rsc.org |

Enzymatic Methacrylation of Poly(glycerol adipate)

A more sustainable and milder approach to producing methacrylated glycerol-based polymers is through enzymatic synthesis. This method has been successfully applied to create methacrylated poly(glycerol adipate) (PGA) macromers. mdpi.comnih.gov The use of enzymes, such as Candida antarctica lipase B (CALB), offers a greener alternative to conventional chemical synthesis, which often requires harsh reagents and multiple purification steps. nih.gov

Enzymatic methacrylation of PGA can be performed using one-pot synthesis procedures, either in a single step or in two sequential steps. mdpi.comnih.gov In a typical one-pot, one-step synthesis, glycerol, a divinyl ester (like divinyl adipate), and vinyl methacrylate are all reacted together in the presence of CALB in a suitable solvent like tetrahydrofuran (B95107) (THF) at around 40°C. mdpi.comnih.gov Alternatively, a one-pot, two-step process involves the initial enzymatic polymerization of glycerol and divinyl adipate, followed by the later addition of vinyl methacrylate to the same reaction vessel. mdpi.com

Research has shown that the one-step method can yield a higher degree of methacrylate functionalization compared to the two-step approach. mdpi.com For instance, a one-step synthesis was reported to achieve approximately 52% methacrylate end groups, whereas a two-step synthesis resulted in about 25%. mdpi.com These enzymatically synthesized macromers can be subsequently cross-linked under UV irradiation in the presence of a photoinitiator to form films. mdpi.comnih.gov

| Synthesis Method | Catalyst | Monomers | Solvent | Temperature (°C) | Reaction Time (h) | Methacrylate End Group Fraction (%) | Molecular Weight (Mn) ( g/mol ) | Reference |

| One-pot, one-step | 1 & 3 wt% CALB | Glycerol, Divinyl Adipate, Vinyl Methacrylate | THF | 40 | 48 | ~52 | ~7500-7900 | mdpi.comnih.gov |

| One-pot, two-step | 1 & 3 wt% CALB | Glycerol, Divinyl Adipate, Vinyl Methacrylate (added after 6h) | THF | 40 | 48 | ~25 | - | mdpi.com |

Synthesis of 1,3-Diether-2-Methacrylates with Glycerol Skeletons

Capitalizing on the abundance of glycerol from biofuel production, novel methacrylate monomers featuring a glycerol skeleton have been developed. rsc.org Specifically, 1,3-diether-2-methacrylates are synthesized from 1,3-diether-2-propanol compounds, which serve as versatile intermediates. rsc.org

The synthesis involves a Steglich esterification of the 1,3-diether-2-propanol precursors with methacrylic anhydride. rsc.org This reaction is conducted under mild catalytic conditions. The resulting methacrylate monomers are liquids that can be used as neat resins in stereolithography (SLA) 3D printing. rsc.org

An example of such a monomer is 1,3-diethoxypropan-2-yl methacrylate (MAA-DEP). rsc.org The properties of the 3D printed materials, such as their thermal and mechanical characteristics, can be tuned based on the specific diether used. For instance, printed MAA-DEP exhibits a tensile strength of 1.61 MPa and an elongation at break of 143%. rsc.org A unique feature of this particular monomer is its ability to dissolve polystyrene, which opens up possibilities for incorporating waste thermoplastics into 3D printing formulations. rsc.org

| Monomer | Precursor | Synthesis Method | Key Properties of Printed Polymer | Reference |

| 1,3-diethoxypropan-2-yl methacrylate (MAA-DEP) | 1,3-diethoxypropan-2-ol | Steglich esterification with methacrylic anhydride | Tensile Strength: 1.61 MPa, Elongation at Break: 143%, Tg: ~0 °C, Dissolves Polystyrene | rsc.org |

Derivatization of Poly(1,2-glycerol ether)s with Methacrylate End Groups

The derivatization of polyethers containing glycerol units with methacrylate end groups is another strategy to create functional polymers. While specific research on poly(1,2-glycerol ether)s is limited, studies on the end-capping of linear polyglycerol (linPG) provide relevant insights. An approach to creating macromonomers involves reacting the terminal hydroxyl group of a purified precursor polymer with methacryloyl chloride. acs.org This method yields a polyglycerol chain with a terminal methacrylate function linked by an ester bond, which can then be polymerized. acs.org

Another related synthetic route is the synthesis of semitelechelic poly(glycerol methacrylate)s that have a specific functional end group. For example, polymers with a perfluoroalkyl end group have been synthesized via Atom Transfer Radical Polymerization (ATRP). nih.gov This demonstrates that the glycerol methacrylate polymer chain can be initiated from a functionalized molecule to create a polymer with a specific end group. These synthesis strategies highlight the versatility of polyglycerol platforms in creating well-defined, functional materials for various applications. acs.orgnih.gov

Free Radical Polymerization (FRP) of Glycerine Methacrylate Monomers

Free radical polymerization (FRP) is a common method for polymerizing this compound monomers. researchgate.net This process involves initiation, propagation, and termination steps, leading to the formation of polymers that can be further modified for various uses, such as crosslinking to create robust networks. researchgate.netresearchgate.net

A notable example of a glycerine-based methacrylate monomer is (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate, also known as glycerin carbonate methacrylate (GCMA). researchgate.net Studies on the free radical polymerization of GCMA reveal its high reactivity. The carbonate group in its structure activates the double bond of the methacrylic function, making it polymerize faster than methyl methacrylate (MMA) under similar conditions. researchgate.net

The kinetics of GCMA homopolymerization have been studied, demonstrating its enhanced reactivity. For instance, the k p /k t 0.5 value for GCMA in dimethyl sulfoxide (DMSO) was found to be significantly higher than that of MMA, indicating a faster polymerization rate. researchgate.net This heightened reactivity is also reflected in copolymerization studies with MMA, where the reactivity ratios show that GCMA is more readily incorporated into the growing polymer chain. researchgate.net The resulting poly(glycerin carbonate methacrylate) homopolymers have been reported with glass transition temperatures (Tg) of 114 °C and 134 °C. researchgate.net

Table 1: Reactivity Comparison of GCMA and MMA in Free Radical Polymerization

| Parameter | GCMA | MMA | Conditions |

| k p /k t 0.5 (L mol⁻¹ s⁻¹) 0.5 | 0.245 | 0.149 | In DMSO |

| Reactivity Ratio (r) | r GCMA = 2.0 | r MMA = 0.5 | Copolymerization in DMSO |

Data sourced from a comprehensive study on the free radical polymerization of GCMA. researchgate.net

Several reaction parameters significantly influence the rate of polymerization for this compound systems. In photopolymerization, such as that used in 3D printing applications, glycerin carbonate methacrylate (GCMA) has been shown to display atypical kinetics for a methacrylate. google.com It can increase the radiation cure speed in methacrylate-based formulations, which is contrary to the generally slower curing speed of methacrylates compared to acrylates. google.com

In dispersion polymerization, initiator concentration is a key parameter. researchgate.net Increasing the initiator concentration can lead to the formation of larger particles containing polymer chains of lower molecular weight. researchgate.net This occurs because a higher concentration of initiator increases the number of growing chains in the continuous phase, raising the probability of termination events. researchgate.net

Furthermore, in acid-catalyzed polymerization of methyl methacrylate with glycerol, both the concentration of the acid and the reaction time are statistically significant parameters affecting the amount of polymer produced. um.edu.uy For instance, a four-hour polymerization time yielded the highest amount of material. um.edu.uy

During the free radical polymerization of glycerin carbonate methacrylate (GCMA), chain transfer reactions to the cyclic carbonate moiety have been identified. researchgate.net These side reactions can lead to crosslinking and the formation of insoluble polymers, which can make it difficult to achieve high molecular weight homopolymers. researchgate.net A specific study quantified this effect by polymerizing methyl methacrylate (MMA) in the presence of acetate (B1210297) of glycerin carbonate as a transfer agent, determining a chain transfer constant (C T ) of 0.011. researchgate.net This indicates that the cyclic carbonate group is susceptible to radical attack, which can terminate one chain while initiating another, a crucial consideration for controlling the final polymer architecture. General intramolecular chain transfer mechanisms, such as backbiting, are also known to occur in the radical polymerization of methacrylates, which can lead to the formation of midchain radicals. acs.org

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer enhanced control over polymer architecture, including molecular weight, dispersity, and functionality. acs.orgsigmaaldrich.com These methods are advantageous for synthesizing well-defined polymers from this compound monomers for advanced applications. researchgate.netacs.org Among the various CRP methods, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has proven to be particularly versatile and effective. sigmaaldrich.comsigmaaldrich.com

RAFT polymerization is a type of RDRP that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process. sigmaaldrich.comwikipedia.org The mechanism involves a rapid equilibrium between active (propagating radicals) and dormant (polymer chains with a RAFT end-group) species. sigmaaldrich.com This reversible chain transfer process allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures like block copolymers. wikipedia.org The success of a RAFT polymerization is highly dependent on the appropriate selection of the RAFT agent for the specific monomer and reaction conditions. sigmaaldrich.com

A significant application of RAFT is the synthesis of high molecular weight poly(glycerol monomethacrylate) (PGMA). researchgate.netnih.gov Direct solution polymerization to high molecular weights is often problematic due to the high viscosity of the resulting polymer solution. nih.gov RAFT aqueous emulsion polymerization provides an effective alternative by producing a low-viscosity colloidal dispersion of polymer nanoparticles. nih.govacs.org

This strategy often involves the polymerization of a protected, water-immiscible monomer precursor, isopropylideneglycerol methacrylate (IPGMA), to circumvent issues related to the water solubility of glycerol monomethacrylate (GMA). researchgate.netacs.org The polymerization is conducted using a water-soluble PGMA chain transfer agent (macro-CTA) which also acts as a steric stabilizer for the forming nanoparticles. nih.govacs.org This process, a form of polymerization-induced self-assembly (PISA), yields a low-viscosity aqueous dispersion of PGMA-PIPGMA diblock copolymer nanoparticles. acs.orgnih.gov Subsequent acid hydrolysis of the core-forming PIPGMA block deprotects the monomer units, leading to the dissolution of the nanoparticles and yielding an aqueous solution of high molecular weight PGMA homopolymer with a relatively narrow molecular weight distribution. researchgate.netnih.gov This latex precursor route offers a significantly faster polymerization rate compared to the RAFT aqueous solution polymerization of unprotected GMA. nih.gov

Research has optimized this process to maximize the degree of polymerization (DP) while maintaining high monomer conversion and control over the molecular weight distribution. acs.org

Table 2: RAFT Aqueous Emulsion Polymerization of IPGMA Mediated by PGMA₃₉ Macro-CTA at 70°C

| Target PIPGMA DP | Monomer Conversion (%) | Mₙ (g mol⁻¹) | Mₙ/Mₙ (Dispersity) |

| 1000 | >97 | 125,000 | 1.20–1.37 |

| 1680 | Not specified | 203,000 | 1.65 |

This table summarizes findings from the optimization of RAFT aqueous emulsion polymerization of IPGMA. The optimal conditions involved using a PGMA₃₉ macro-CTA at 20% w/w solids, achieving high conversion within 2 hours for a target DP of 1000. Targeting a higher DP of 1680 resulted in a broader molecular weight distribution, suggesting a loss of RAFT control. acs.org

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Redox Polymerization Systems Involving Glycerol and Methacrylates

Redox polymerization is a classic method for initiating vinyl polymerization, where a redox pair generates free radicals. Systems involving glycerol and various metal ions have been used to initiate the polymerization of methacrylate monomers.

The polymerization of methyl methacrylate initiated by a glycerol/Mn(III) acetate redox system has been studied in an aqueous sulfuric acid medium. tandfonline.comtandfonline.com An interesting finding from this research is that an increase in the monomer concentration leads to a decrease in the rate of polymerization. tandfonline.com

Another investigated system is the chromic acid-glycerol redox pair for the polymerization of vinyl monomers like acrylonitrile. tandfonline.comtandfonline.com Chromic acid alone does not initiate polymerization. tandfonline.comtandfonline.com The proposed mechanism suggests that glycerol is first oxidized by Cr(VI), which is reduced to Cr(IV). tandfonline.com The Cr(IV) then reacts with the oxidation product of glycerol to generate a radical intermediate that initiates polymerization. tandfonline.com The reactivity of different polyhydroxy alcohols in this system follows the order: glycerol > sorbitol > mannitol. tandfonline.com

Advanced Polymerization Techniques

Two-photon polymerization (2PP) is a high-resolution 3D printing technique that allows for the fabrication of complex micro-scale structures. This technology has been applied to glycerol-based materials to create scaffolds for biomedical applications.

A photocurable form of poly(glycerol sebacate), known as PGS-methacrylate (PGS-M), has been developed for this purpose. frontiersin.orgvu.ltwhiterose.ac.ukwhiterose.ac.uk PGS is synthesized from glycerol and sebacic acid, and its free hydroxyl groups are then methacrylated to render it photocurable. frontiersin.orgvu.lt The degree of methacrylation can be controlled and significantly affects the mechanical properties and degradation rate of the resulting crosslinked material. frontiersin.orgwhiterose.ac.uk Using 2PP, intricate 3D scaffold structures with micrometer resolution have been successfully fabricated from PGS-M resins. frontiersin.orgvu.lt These scaffolds have shown potential for use in 3D cell culture. frontiersin.orgvu.lt The synthesis of PGS prepolymer involves the polycondensation of glycerol and sebacic acid at 120°C, with the molecular weight of the prepolymer increasing with reaction time. whiterose.ac.uk

Historical Perspectives and Contemporary Trends in Glycerine Methacrylate Polymer Science

The journey of glycerine methacrylate (B99206) in polymer science began with the exploration of hydrophilic monomers for biomedical applications. The biocompatibility of poly(glycerol monomethacrylate) led to its early adoption in products like soft contact lenses. mdpi.com Similarly, the cross-linking capabilities of glycerol (B35011) dimethacrylate established its importance in the formulation of durable dental materials. lookchem.com These initial applications laid the groundwork for decades of further research.

Contemporary research trends are focused on harnessing the unique chemical functionality of glycerine methacrylate to address modern challenges in materials science. A significant area of focus is the development of sustainable polymers. With glycerol being a readily available byproduct of biodiesel production, its conversion into functional monomers like this compound presents a renewable alternative to petroleum-based monomers. researchgate.netiastate.edu

In the biomedical field, the research has advanced beyond simple hydrogels. Poly(glycerol monomethacrylate) and its derivatives are now being investigated for sophisticated drug delivery systems, where their hydrophilic nature can improve drug solubility and circulation times. nih.gov They are also being explored as scaffolds in tissue engineering due to their biocompatibility and the ability to be functionalized with cell-adhesion promoters. researchgate.net The use of controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), has enabled the synthesis of well-defined PGMA architectures, including block copolymers for self-assembly into complex nanostructures. nih.govrsc.org

Furthermore, the development of derivatives like GCMA is paving the way for greener polymer chemistry by enabling the production of isocyanate-free polyurethanes. researchgate.net These materials are finding applications in coatings, adhesives, and foams, offering a more sustainable and safer alternative to traditional polyurethane chemistry. The versatility of this compound continues to inspire innovation, positioning it as a key player in the future of advanced polymer materials.

Compound Information

| Compound Name | Abbreviation |

| This compound | - |

| Glycerol Monomethacrylate | GMA |

| 2,3-Dihydroxypropyl Methacrylate | DHPMA |

| Isopropylideneglycerol (B7884900) Methacrylate | IPGMA |

| Poly(glycerol monomethacrylate) | PGMA |

| Glycerol Dimethacrylate | GDMA |

| Glycerin Carbonate Methacrylate | GCMA |

| (2-oxo-1,3-dioxolan-4-yl)methyl Methacrylate | - |

| Non-isocyanate polyurethanes | NIPUs |

| Reversible Addition-Fragmentation chain Transfer | RAFT |

Physicochemical Properties of this compound and Its Derivatives

| Property | Glycerol Monomethacrylate (GMA) | Glycerol Dimethacrylate (GDMA) |

| Molecular Formula | C₇H₁₂O₄ | C₁₁H₁₆O₅ |

| Molecular Weight | 160.17 g/mol | 228.24 g/mol sigmaaldrich.comnih.gov |

| Appearance | Liquid | Liquid sigmaaldrich.com |

| Density | - | 1.12 g/mL at 25 °C lookchem.com |

| Boiling Point | - | 120 °C at 1 mmHg lookchem.com |

| Refractive Index | 1.47 | n20/D 1.472 lookchem.com |

| CAS Number | 5919-74-4 (mixture of isomers) | 1830-78-0 (1,3-isomer) nih.gov |

Copolymerization Strategies and Resulting Macromolecular Architectures

Reactivity Ratios in Glycerine Methacrylate (B99206) Copolymerization

The reactivity ratios of monomers in a copolymerization system describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer. These ratios are crucial for predicting the composition and microstructure of the resulting copolymer.

Several mathematical models are employed to determine reactivity ratios from experimental data. Among the most common are the Fineman-Ross and Kelen-Tüdös methods. These linear methods are graphical techniques that allow for the estimation of reactivity ratios from the monomer feed composition and the resulting copolymer composition at low conversions. rsc.orgresearchgate.net

The Fineman-Ross method is represented by the following equation:

G / H = r₁ - r₂ * (1 / H)

Where:

G and H are parameters derived from the molar fractions of the monomers in the feed (f₁, f₂) and in the copolymer (F₁, F₂).

r₁ and r₂ are the reactivity ratios of monomer 1 and monomer 2, respectively.

A plot of G/H versus 1/H yields a straight line with the slope representing r₁ and the intercept representing -r₂. rsc.org

The Kelen-Tüdös method is a modification of the Fineman-Ross method that introduces an arbitrary constant (α) to provide a more even distribution of data points. rsc.org The equation is as follows:

η = (r₁ + r₂/α)ξ - r₂/α

Where:

η and ξ are functions of G, H, and α.

α is a constant calculated from the minimum and maximum H values.

A plot of η versus ξ gives a straight line from which r₁ and -r₂/α can be determined from the intercepts at ξ=1 and ξ=0, respectively. rsc.org While widely used, some studies suggest that these linear methods can sometimes provide inaccurate reactivity ratios, and other integrated methods may offer higher accuracy. acs.org

Copolymerization with Other Vinyl and Acrylic Monomers

Glycerine methacrylate can be copolymerized with a variety of other monomers to create polymers with tailored properties. The resulting macromolecular architectures depend on the specific comonomers used and their reactivity ratios.

Glycerin carbonate methacrylate (GCMA) is a derivative of this compound that contains a cyclic carbonate group. This functional group enhances the reactivity of the methacrylate double bond. sapub.org GCMA has been successfully copolymerized with several common acrylic and styrenic monomers.

The free radical copolymerization of GCMA with methyl methacrylate (MMA) and butyl acrylate (B77674) (BA) has been explored to create cross-linkable polymers for coating applications. researchgate.net The incorporation of GCMA into the polymer backbone introduces the cyclic carbonate functionality, which can undergo further reactions, for example, with amines to form hydroxyurethane linkages without the need for isocyanates. researchgate.net The ratios of BA and MMA in these terpolymers can be varied to adjust the thermomechanical properties of the final cross-linked coating. researchgate.net Studies have shown that the carbonate group in GCMA activates the double bond of the methacrylic function, facilitating copolymerization with acrylates like MMA and BA. sapub.org While specific reactivity ratios for these systems are not always detailed in the available literature, the successful synthesis of copolymers with varying monomer feed ratios indicates that copolymerization proceeds effectively. researchgate.netgoogle.com Copolymerization with styrenic monomers has also been noted as a possibility for creating cyclic carbonate-functionalized polymers. google.com

Table 1: Copolymerization of Glycerin Carbonate Methacrylate (GCMA) with Various Monomers

| Comonomer | Polymerization Method | Key Findings |

|---|---|---|

| Methyl Methacrylate (MMA) | Free Radical Polymerization | Produces cross-linkable copolymers for coatings; thermomechanical properties can be tuned by adjusting the MMA ratio. researchgate.net |

| Butyl Acrylate (BA) | Free Radical Polymerization | Creates functional polymers for hydroxyurethane-acrylate coatings; the BA content influences the final material properties. researchgate.net |

| Styrene | Free Radical Polymerization | Noted as a viable comonomer for producing cyclic carbonate-functionalized polymers. google.com |

The copolymerization of glycerol (B35011) monomethacrylate (GMMA) with functional monomers has been investigated to create biocompatible copolymers for biomedical applications. latrobe.edu.au A study utilizing Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization determined the reactivity ratios for GMMA with N-hydroxy succinimide (B58015) methacrylate (NHSMA), N-isopropylacrylamide (NIPAM), and butyl acrylate (BuA). latrobe.edu.au

The reactivity ratios for these copolymer systems, calculated using the Mayo-Lewis equation, are summarized below. latrobe.edu.au

**Table 2: Reactivity Ratios for the Copolymerization of Glycerol Monomethacrylate (GMMA, M₁) with Various Comonomers (M₂) **

| Comonomer (M₂) | r₁ (GMMA) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type Indication |

|---|---|---|---|---|

| N-Hydroxy Succinimide Methacrylate (NHSMA) | 0.32 | 1.01 | 0.32 | Tendency towards random or alternating |

| N-Isopropylacrylamide (NIPAM) | 2.55 | 0.11 | 0.28 | Gradient or block-like |

| Butyl Acrylate (BuA) | 3.31 | 0.66 | 2.18 | Gradient or block-like |

Data sourced from reference latrobe.edu.au.

For the GMMA/NHSMA system, the reactivity ratios suggest that a chain radical ending in a GMMA unit has a preference for adding an NHSMA monomer. latrobe.edu.au In contrast, for the GMMA/NIPAM and GMMA/BuA systems, the high reactivity ratio of GMMA (r₁) indicates a tendency for the formation of gradient copolymers, where blocks of GMMA are more likely to form. latrobe.edu.au The copolymer of GMMA and NIPAM is of particular interest as it exhibits thermoresponsive behavior in aqueous solutions, with the cloud point temperature being dependent on the GMMA content. latrobe.edu.au

Glycidyl (B131873) methacrylate (GMA), an epoxide-containing precursor to this compound, readily copolymerizes with isoprene (B109036) (IP). The reactivity ratios for this system have been determined using various methods, including Fineman-Ross, Kelen-Tüdös, and non-linear least squares (NLLS) approaches. researchgate.net The values obtained can vary depending on the polymerization technique and the calculation method used.

In one study using free radical polymerization, the reactivity ratios were calculated using several linear methods. For instance, the values were estimated to be r(IP) = 0.119 and r(GMA) = 0.248 using the Tidwell–Mortimer method, suggesting the formation of nearly-alternating copolymers. researchgate.net Another study employing reversible addition-fragmentation chain-transfer (RAFT) polymerization reported reactivity ratios of r(GMA) = 0.61 and r(IP) = 0.74, indicating a tendency for both monomers to cross-propagate. researchgate.net These copolymers can serve as precursors to functionalized polyolefins after hydrogenation. acs.org

Table 3: Reactivity Ratios for the Copolymerization of Isoprene (IP) and Glycidyl Methacrylate (GMA)

| Polymerization Method | Calculation Method | r(IP) | r(GMA) | Reference |

|---|---|---|---|---|

| Free Radical | Tidwell–Mortimer | 0.119 | 0.248 | researchgate.net |

| RAFT | Non-Linear Least Squares | 0.74 | 0.61 | researchgate.net |

Unsaturated polyester (B1180765) macromers derived from oleic acid, phthalic anhydride (B1165640), and glycerol can be copolymerized with methyl methacrylate (MMA) via free radical polymerization. researchgate.net The oleic acid component provides unsaturation in the form of C=C double bonds, which act as sites for copolymerization with MMA. um.edu.my

Advanced Analytical Characterization of Glycerine Methacrylate Polymers and Copolymers

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in verifying the chemical structure of GMA polymers and copolymers, confirming the incorporation of monomer units and identifying functional groups.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the synthesis of glycerine methacrylate (B99206) and its subsequent polymerization. In the ¹H NMR spectrum of glycerine methacrylate, characteristic signals corresponding to the vinyl protons of the methacrylate group are typically observed at approximately 5.67 and 6.04 ppm. The methyl protons of the methacrylate group exhibit a chemical shift around 1.87 ppm. The protons associated with the glycerol (B35011) backbone appear at distinct chemical shifts, which can be used to confirm the structure of the monomer. For instance, the anomeric proton (H1) may appear around 5.46 ppm, while the ring protons (H2-6) resonate in the range of 3.06-3.62 ppm. The hydroxyl protons can be identified by signals between 4.89 and 5.08 ppm. The successful incorporation of the methacrylate group onto a polymer backbone is confirmed by the appearance of these characteristic methacrylate proton signals. rsc.org

For copolymers containing glycidyl (B131873) methacrylate (GMA), the presence of GMA units is confirmed by characteristic peaks at 3.85 and 4.31 ppm, which correspond to the methylene protons of the glycidyl group. mdpi.com In the case of poly(glycerol sebacate)-methacrylate (PGS-M), the incorporation of methacrylate groups is confirmed by the appearance of peaks at 1.9, 5.6, and 6.2 ppm. frontiersin.org

¹³C CP/MAS NMR Spectroscopy: Carbon-13 Cross-Polarization Magic Angle Spinning (¹³C CP/MAS) NMR is a solid-state NMR technique used to analyze the structure of solid polymer samples. It provides detailed information about the carbon skeleton of the polymer. For methacrylate-functionalized glycogen (Gly-Meth), solid-state ¹³C NMR shows characteristic signals for the glycogen moiety at approximately 102.8, 8.2, 72.7, and 61.1 ppm, corresponding to C1, C5, C2-4, and C6, respectively. The incorporation of the methacrylate group is confirmed by small peaks at 168.8, 137.3, and 135.2 ppm, which are attributed to the carbonyl carbon (C7) and the two vinylic carbons (C8 and C9). The methyl carbon (C10) of the methacrylate group appears at around 18.4 ppm. rsc.org This technique is particularly useful for characterizing cross-linked materials and insoluble polymers. rsc.orgescholarship.org

The following table summarizes representative ¹H NMR chemical shifts for this compound and its derivatives.

| Functional Group | Chemical Shift (ppm) |

| Vinylic Protons (methacrylate) | 5.67, 6.04 |

| Methyl Protons (methacrylate) | 1.87 |

| Anomeric Proton (glycerol) | 5.46 |

| Ring Protons (glycerol) | 3.06 - 3.62 |

| Hydroxyl Protons (glycerol) | 4.89 - 5.08 |

| Methylene Protons (glycidyl) | 3.85, 4.31 |

| PGS-M Methacrylate Protons | 1.9, 5.6, 6.2 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound polymers and copolymers. The FT-IR spectrum of a GMA-containing polymer will exhibit characteristic absorption bands. A strong band around 1720-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group in the methacrylate moiety. nih.govspectroscopyonline.com The C=C stretching vibration from the methacrylate double bond can be observed at approximately 1636 cm⁻¹. nih.gov Additionally, the C-O stretching vibrations of the ester group typically appear as a doublet around 1300 and 1320 cm⁻¹. nih.gov The presence of hydroxyl groups from the glycerol unit is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.

For copolymers, the FT-IR spectrum will show the characteristic peaks of all constituent monomers. For example, in a copolymer of this compound and another monomer, the spectrum will display the characteristic bands of both monomer units, confirming the formation of the copolymer. researchgate.net The disappearance or significant reduction of the C=C stretching band after polymerization provides evidence of the conversion of the monomer into a polymer. nih.gov

The table below highlights key FT-IR absorption bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3600 |

| C=O Stretch (ester) | 1720 - 1730 |

| C=C Stretch (alkene) | ~1636 |

| C-O Stretch (ester) | ~1300, ~1320 |

Chromatographic Techniques for Molecular Structure Elucidation

Chromatographic methods are indispensable for determining the molecular weight characteristics and purity of GMA polymers and copolymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molar mass distribution of polymers. wikipedia.org This method separates macromolecules based on their hydrodynamic volume in solution. shimadzu.com By using GPC, one can obtain various molar mass averages, including the number-average molar mass (Mn), weight-average molar mass (Mw), and z-average molar mass (Mz), as well as the dispersity (Đ), which is the ratio of Mw to Mn and indicates the breadth of the molar mass distribution. wikipedia.orgchromatographyonline.com

The analysis of GMA polymers and copolymers by GPC typically involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. mtak.hu Larger molecules elute first, followed by smaller molecules. alfa-chemistry.com The elution profile is monitored by a detector, often a refractive index (RI) detector, and the molar mass distribution is determined by calibrating the system with polymer standards of known molar mass, such as polystyrene. wikipedia.org For more accurate and absolute molar mass determination, GPC can be coupled with multi-angle light scattering (MALS) and viscometry detectors. malvernpanalytical.com

The following table presents hypothetical GPC data for a series of this compound polymers.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) |

| PGMA-1 | 25,000 | 35,000 | 1.40 |

| PGMA-2 | 45,000 | 58,500 | 1.30 |

| PGMA-3 | 70,000 | 87,500 | 1.25 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the purity of this compound monomer and to analyze the composition of copolymers. tricliniclabs.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This method can be employed to separate the monomer from impurities or to determine the amount of unreacted monomer in a polymerization reaction. americanlaboratory.com

For the analysis of glycerin, a component of this compound, a reversed-phase HPLC method has been developed using a Microsorb-MV 100-5 NH2 column with a mobile phase consisting of a hexane buffer, acetonitrile, and methanol. Detection is typically performed using a photodiode array (PDA) or UV detector. google.com The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Morphological and Nanostructural Characterization

The morphology and nanostructure of this compound polymers and copolymers, particularly in the solid state or in solution, play a crucial role in their physical and mechanical properties. Techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) are used to visualize the morphology of these materials.

For instance, block copolymers containing poly(glycerol monomethacrylate) (PGMA) have been shown to self-assemble into various morphologies, including vesicles, worms, and micelles. The specific morphology can be influenced by factors such as block length, composition, and temperature. In one study, copolymers of poly(glycerol monomethacrylate)-stat-glycine–phenylalanine–phenylalanine–methacrylamide-b-poly(2-hydroxypropylmethacrylate) formed diverse and thermoresponsive nanostructures. At elevated temperatures (70 °C), more conventional morphologies were observed, while cooling to 4 °C led to the formation of unprecedented urchin-like structures.

In blends, the nanostructure can be influenced by the copolymerization of functional monomers. For example, in blends of methyl methacrylate (MMA) and methacrylic acid (MAA) with a triblock copolymer, self-assembled nanostructures such as curved lamellae, worm-like cylindrical micelles, or spherical micelles were formed. The type of nanostructure was found to significantly impact the fracture toughness of the material. mtak.hu

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension. horiba.comssau.ru The principle of DLS is based on the Brownian motion of particles in a liquid. Smaller particles move more rapidly, causing faster fluctuations in the intensity of scattered light, while larger particles move more slowly, leading to slower fluctuations. nih.gov By analyzing these intensity fluctuations, the hydrodynamic radius, or size, of the particles can be determined using the Stokes-Einstein equation. nih.gov The polydispersity index (PDI) is also obtained from DLS measurements, providing an indication of the width of the particle size distribution. A PDI value below 0.1 generally indicates a monodisperse or narrowly distributed sample. acs.org

In the context of this compound polymers, DLS is a crucial tool for characterizing nanoparticles and assemblies formed through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For instance, studies on PGMA-based diblock copolymers synthesized via RAFT emulsion polymerization have utilized DLS to confirm the formation of near-monodisperse spherical nanoparticles. acs.org DLS measurements are typically conducted at a specific temperature, such as 25 °C, using a laser with a specific wavelength, like 633 nm, and detecting the scattered light at a fixed angle, commonly 173°. acs.org

Research has shown a linear correlation between the intensity-average hydrodynamic diameter of PGMA-based nanoparticles and the degree of polymerization (DP) of the core-forming block, indicating controlled particle growth. acs.org The versatility of DLS allows for the analysis of various copolymer systems, providing valuable data on how changes in block lengths and composition affect the resulting particle size and distribution. researchgate.netresearchgate.net

Below is a table summarizing representative DLS data for various this compound-based copolymer nanoparticles.

| Copolymer Composition | Target DP of Core-Forming Block | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| PGMA39–PIPGMA1000 | 1000 | 338 | 0.053 |

| PGMA300–PHBA660 | 660 | ~100 | < 0.2 |

| PGMA300–PHBA1580 | 1580 | ~200 | < 0.2 |

| PGMA51–PBzMA50 | 50 | 50 | 0.09 |

| PGMA51–PBzMA1000 | 1000 | 200 | 0.15 |

Table 1: Representative DLS data for various this compound-based copolymer nanoparticles, showcasing the relationship between copolymer composition, degree of polymerization (DP) of the core-forming block, and the resulting particle size and polydispersity. Data compiled from multiple research findings. acs.orgresearchgate.netacs.org

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. researchgate.netnih.gov It works by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. mdpi.com As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. This deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode, which is then used to generate a topographical map of the surface. mdpi.com AFM can be operated in various modes, including contact mode and tapping mode, the latter being particularly useful for imaging soft materials like polymers to minimize sample damage. covalentmetrology.com

For this compound polymers and their composites, AFM is an invaluable tool for visualizing the surface morphology, roughness, and the distribution of different components in polymer blends or composites. covalentmetrology.comresearchgate.net For instance, AFM has been used to study thin films of materials containing PGMA, revealing how the polymer macromolecules are dispersed on a surface. researchgate.net The technique can distinguish between different phases in a copolymer system based on variations in their mechanical properties, which are reflected in the phase image that is recorded simultaneously with the topography. nih.govcovalentmetrology.com

AFM studies on surfaces coated with PGMA-containing copolymers can provide insights into the arrangement of polymer chains and the formation of surface nanostructures. acs.orgresearchgate.net The mean height and surface roughness can be quantified from AFM images, offering a detailed characterization of the polymer film's surface texture. researchgate.net This is particularly important for applications where surface properties, such as in biomaterials and coatings, are critical.

The table below presents findings from AFM studies on materials incorporating this compound, highlighting the type of information that can be obtained.

| Material System | AFM Mode | Key Findings |

| GO/PDMS−PGMA | Tapping | Good dispersion of PDMS-PGMA copolymer on the graphene oxide (GO) surface. researchgate.net |

| PGMA51–PBzMAx Nanoparticles | Tapping | Confirmed spherical morphology of nanoparticles; mean heights determined for micropatterned particles. acs.org |

| PVA/Glycerol Films | Contact | Characterized by cluster aggregates; presence of pores with diameters similar to the width of ribbon-like structures. mdpi.com |

Table 2: Summary of research findings from Atomic Force Microscopy (AFM) studies on materials containing this compound, detailing the material system, the AFM mode used, and the key morphological observations.

Swelling Behavior and Solvent Uptake Studies

The ability of polymeric materials, particularly hydrogels, to absorb and retain large amounts of solvent is a defining characteristic that governs their utility in numerous applications. The swelling behavior of this compound hydrogels is influenced by factors such as the polymer network structure, cross-linking density, temperature, and the nature of the solvent. acs.orgnih.gov

Swelling studies are typically conducted by immersing a dried polymer sample of known weight into a solvent and monitoring its weight change over time until equilibrium is reached. The swelling ratio (Q) is a common metric used to quantify the extent of swelling and is calculated using the formula:

Q = (Ms - Md) / Md

where Ms is the mass of the swollen sample and Md is the mass of the dry sample. nih.gov

The kinetics of swelling can provide insights into the mechanism of solvent transport into the polymer network. This is often analyzed by fitting the swelling data to models that can distinguish between diffusion-controlled (Fickian) and relaxation-controlled (non-Fickian) swelling. acs.org For many hydrogels, including those based on PGMA, the swelling process is governed by the diffusion of water molecules into the polymer network. acs.org

The equilibrium swelling of PGMA-based hydrogels is sensitive to temperature. An increase in temperature can lead to a moderate increase in the equilibrium water content, which is characteristic of endothermic swelling. acs.org Furthermore, the choice of solvent significantly impacts the degree of swelling. The principle of "like dissolves like" is relevant, and the maximum swelling is often observed in solvents with a solubility parameter similar to that of the polymer. researchgate.net The introduction of glycerol into a hydrogel network can also influence its swelling properties, sometimes leading to shrinkage rather than swelling in water due to increased cross-linking density or strong hydrogen bonding interactions that lock water within the network. nih.gov

The following table illustrates the swelling behavior of a cationic hydrogel in various solvents, demonstrating the influence of the solvent's solubility parameter on the swelling ratio. While not specific to PGMA, it exemplifies the principles governing solvent uptake in polymer networks.

| Solvent | Solubility Parameter (δ) [(cal/cm³)1/2] | Equilibrium Swelling Ratio (ESR) |

| Methanol | 14.5 | 3.5 |

| Ethanol | 12.7 | 4.2 |

| 1-Propanol | 11.9 | 5.1 |

| Dimethylformamide (DMF) | 12.1 | 10.5 |

| Dimethyl sulfoxide (B87167) (DMSO) | 13.0 | 12.8 |

| Water | 23.4 | 8.5 |

Table 3: Relationship between the equilibrium swelling ratio of a hydrogel and the solubility parameter of various solvents, illustrating that solvents with solubility parameters closer to that of the polymer generally cause a higher degree of swelling. Data adapted from related polymer studies to demonstrate the principle. researchgate.net

Advanced Applications of Glycerine Methacrylate Derived Materials in Specialized Research Fields

Biomaterials for Tissue Engineering and Regenerative Medicine

The unique chemical structure of glycerine methacrylate (B99206) allows for the synthesis of a variety of polymers that can mimic the properties of biological tissues. This has led to significant advancements in creating scaffolds and substrates that support cell growth and tissue regeneration.

Poly(glycerol sebacate)-Methacrylate (PGS-M) for Soft Tissue Engineering Scaffolds

Poly(glycerol sebacate) (PGS) is a biodegradable elastomer known for its excellent biocompatibility. nih.gov However, its utility can be limited by a rapid degradation rate and processing conditions that require high temperatures. nih.gov To overcome these challenges, researchers have synthesized methacrylated PGS (PGS-M), a photocurable version of the polymer that can be rapidly cross-linked. nih.govrsc.org This modification allows for greater control over the material's properties and fabrication into complex scaffold geometries. rsc.org

The addition of methacrylate groups to the PGS backbone makes it possible to precisely control characteristics such as mechanical strength, degradation rate, and elongation by varying the degree of methacrylation (DM). rsc.org This tuneability is crucial for soft tissue engineering, where scaffolds must match the mechanical properties of the target native tissue, which can range from skin and fat to muscle and blood vessels. rsc.orgrsc.org Studies have shown that PGS-M can be fabricated into scaffolds using various techniques, including 3D printing and soft stereolithography, making it a promising biomaterial for regenerating damaged soft tissues. rsc.orgrsc.org

| Degree of Methacrylation (DM) | Compressive Modulus (kPa) | Key Characteristics |

|---|---|---|

| Low DM | Lower Modulus | Softer, more flexible, suitable for tissues like fat or muscle |

| High DM | Higher Modulus | Stiffer, provides more structural support, suitable for tissues like cartilage |

Scaffolds for Chondrocyte Culture

Cartilage has limited self-repair capabilities, making tissue engineering a promising therapeutic strategy for cartilage defects. mdpi.com Materials derived from glycerine methacrylate have been successfully used to create scaffolds for culturing chondrocytes, the cells responsible for producing and maintaining cartilage. Specifically, porous microspheres made from poly(glycerol sebacate) methacrylate (PGSm) have been developed as three-dimensional (3D) scaffolds for cartilage tissue engineering. mdpi.com

These biodegradable PGSm microspheres possess mechanical properties similar to that of native cartilage. mdpi.com When used for 3D culture, they have proven to be highly efficient scaffolds, allowing primary chondrocytes to proliferate and cover the microspheres with a dense extracellular matrix (ECM) network. mdpi.com Analysis of this newly formed tissue confirms the presence of essential cartilage components, including glycosaminoglycans (GAGs) and collagen-II, highlighting the potential of PGSm microspheres as a delivery vehicle for chondrocytes in cartilage repair. mdpi.com The 3D hydrogel environment allows chondrocytes to maintain their proper shape and function, which is often lost in conventional 2D culture systems. nih.gov

Nerve Guidance Conduits

Peripheral nerve injuries often require surgical intervention, and nerve guidance conduits (NGCs) are used to bridge nerve gaps and support regeneration. nih.gov An ideal NGC should be flexible, biodegradable, and possess mechanical properties that match the native nerve tissue to avoid inflammation and scarring. researchgate.netnih.gov Poly(glycerol sebacate) methacrylate (PGSm) has been identified as a highly suitable material for this application. researchgate.net

Being a soft, photocurable, and biodegradable elastomer, PGSm can be fabricated into precisely structured NGCs using high-resolution 3D printing techniques like stereolithography. researchgate.netnih.gov Research has demonstrated that PGSm is a supportive substrate for the growth of both neuronal and glial cells. researchgate.net Ex vivo studies have shown that cells from a dorsal root ganglion can grow out and align along topographical grooves designed into the interior of the printed conduits. researchgate.netdaneshyari.com Furthermore, in vivo studies using a mouse model confirmed that these biodegradable, additively manufactured NGCs successfully support peripheral nerve repair, with regeneration levels comparable to the current gold standard, the autologous nerve transplant. researchgate.netnih.gov

| Material | Young's Modulus (MPa) |

|---|---|

| Native Nerve Tissue | ~0.5 - 1.5 |

| Poly(glycerol sebacate)-Methacrylate (PGS-M) | 0.1 - 1.0 (Tunable) |

| Other Polymers (e.g., PCL, PLGA) | >100 |

Biocompatible Copolymers for Cell Culture Substrates

The surface on which cells are grown plays a critical role in controlling their behavior, including adhesion, proliferation, and differentiation. Glycerol (B35011) methacrylate-based copolymers are being developed as advanced, biocompatible substrates for cell culture. researchgate.net 2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glycerol monomethacrylate, is a key monomer in this field due to its hydrophilic and non-toxic properties. researchgate.net Its polymers are considered a potential alternative to poly(ethylene glycol) (PEG) in various biomedical applications. researchgate.net

Researchers have synthesized thermoresponsive copolymers based on glycerol that can be tethered to surfaces. researchgate.netrsc.org These surfaces exhibit switchable properties; for example, they can resist protein adsorption and cell adhesion at a lower temperature but become cell-adhesive when the temperature is raised to standard cell culture conditions (37 °C). researchgate.netrsc.org This functionality allows for the controlled attachment and detachment of cells from the substrate without the need for enzymes, which can damage the cells. This technology is highly valuable for cell sheet engineering and fundamental studies in cell biology. researchgate.net

Polymer Networks and Hydrogels

Hydrogels are 3D networks of hydrophilic polymers that can absorb and retain large amounts of water. Their soft, tissue-like properties make them ideal for many biomedical applications. Glycerol is a key component in the development of advanced hydrogel networks, often acting as a crosslinker or a modulator of the hydrogel's properties.

Development of Glycerol-Crosslinked Hydrogels

Glycerol can be incorporated into hydrogel networks to enhance their properties and performance. researchgate.net For instance, in poly(vinyl alcohol) (PVA) hydrogels, glycerol can improve the effective crosslinking density, which in turn affects the water absorption rate, swelling capacity, and permeability of the hydrogel. researchgate.net The abundant hydroxyl groups in glycerol allow it to form hydrogen bonds with other polymer chains, contributing to the stability and integrity of the 3D network. nih.gov

Green, superabsorbent hydrogels have been synthesized using glycerol in combination with natural substances like lemon juice and maleic acid as a cross-linker. updatepublishing.com In such systems, crosslinking results in the formation of a three-dimensional crystalline polymer structure with a high capacity for water absorption. updatepublishing.com The ability to tune the properties of these hydrogels by adjusting the concentration of glycerol and other components makes them suitable for a wide range of applications, from agriculture to medicine. researchgate.netupdatepublishing.com

Semi-Interpenetrating Polymer Networks (Semi-IPNs) with Dextran Methacrylate and Gellan Gum

Semi-interpenetrating polymer networks (semi-IPNs) represent a class of materials where one polymer network is interlaced with linear polymer chains. In the context of advanced biomaterials, semi-IPNs composed of Dextran Methacrylate (DexMA) and Gellan Gum (Ge) have been developed, utilizing glycerol as a key component in their formulation. bohrium.comresearchgate.net Glycerol, a precursor to this compound, has been identified as an unconventional yet highly effective "green" solvent that significantly enhances the properties of these networks. bohrium.comnih.gov

Research has shown that using glycerol instead of water as the solvent deeply affects the structural properties of the biopolymers, particularly their chain flexibility. bohrium.com This leads to the formation of more homogeneous mixtures of DexMA and Ge than those observed in aqueous solutions. bohrium.com The use of glycerol also improves the cross-linking kinetics of DexMA when exposed to UV light, with glycerol acting as a co-initiator in the polymerization process. researchgate.netnih.govmdpi.com The resulting glycerol-based semi-IPNs, or "gly-semi-IPNs," exhibit enhanced mechanical properties and formulation characteristics compared to their water-based counterparts. bohrium.com

Further development of these systems involves the conversion of semi-IPNs into full interpenetrating polymer networks (IPNs). This is achieved by exchanging the glycerol solvent with a solution containing calcium chloride (CaCl2), which induces the ionic gelation of the gellan gum chains, forming a second network interpenetrating the primary DexMA network. nih.govmdpi.com The mechanical properties of these IPNs, such as rigidity and strength, can be further modulated by introducing multifunctional crosslinkers like triacrylate (TMPTA) and diacrylate (NPGDA). mdpi.comnih.gov These advanced networks are being investigated for tissue engineering applications, where they can serve as scaffolds that facilitate cell adhesion and provide mechanical support during tissue repair. researchgate.netnih.gov

pH-Sensitive Hydrogels

Hydrogels derived from this compound can be engineered to exhibit pH-sensitive behavior, allowing them to undergo volume changes in response to fluctuations in the acidity or basicity of the surrounding environment. nih.govmdpi.com This responsiveness is attributed to the presence of ionizable acidic or basic functional groups within the polymer structure. mdpi.comnih.gov These groups can donate or accept protons depending on the ambient pH, leading to changes in electrostatic repulsion between polymer chains and, consequently, swelling or deswelling of the hydrogel network. nih.gov

A prominent example is the use of aminated poly(glycerol methacrylate) (PGMA) polymers. tandfonline.comfigshare.comresearchgate.net These polymers are both biodegradable and pH-sensitive, making them highly suitable for biomedical applications. tandfonline.comresearchgate.net The swelling properties of such hydrogels can be investigated across a wide pH range. For instance, anionic hydrogels, such as those containing carboxyl groups, tend to swell in basic media (higher pH) as the acidic groups become ionized, leading to electrostatic repulsion and network expansion. nih.gov This property is crucial for applications like targeted drug delivery to the intestine, which has a pH of approximately 7.4. nih.gov Conversely, cationic hydrogels containing amino groups swell in acidic environments due to the protonation of these groups. nih.gov The ability to tailor the swelling ratio and response rate by modifying factors like cross-linking density and the number of ionic groups makes these materials highly versatile for various advanced applications. nih.gov

| Property | Description | Significance in Applications |

| Swelling Mechanism | Volume change in response to pH due to protonation/deprotonation of functional groups. mdpi.comnih.gov | Enables controlled release of therapeutic agents in specific pH environments of the body. nih.gov |

| Response Rate | Speed of swelling or collapse, influenced by pore size, cross-linking density, and number of ionic groups. nih.gov | Determines the timeliness of the hydrogel's function, crucial for pulsatile drug delivery. |

| Polymer Type | Can be anionic (e.g., containing carboxylic acid) or cationic (e.g., aminated PGMA). nih.govresearchgate.net | Dictates the specific pH range at which the hydrogel is most responsive (e.g., anionic at pH > 7, cationic at pH < 7). nih.gov |

Controlled Release Systems

This compound-based polymers are at the forefront of developing biodegradable nanoparticles for the delivery of nucleic acids, such as small interfering RNA (siRNA). tandfonline.comresearchgate.net Specifically, aminated linear poly(glycerol methacrylate) (ALT) has been used to create nanoparticles that can effectively encapsulate and transport siRNA. tandfonline.comfigshare.com The therapeutic efficacy of nucleic acids is often limited by their instability and low bioavailability, necessitating advanced carrier systems. tandfonline.comresearchgate.net

ALT polymers can form nanosized particles with siRNA through electrostatic interactions. tandfonline.com A comparative study evaluated the efficiency and toxicity of ALT nanoparticles against commonly used carriers like the degradable polymer chitosan (B1678972) and the non-degradable polyethylenimine (PEI). tandfonline.comfigshare.com The results demonstrated that while all three polymers could form nanoparticles with siRNA, the ALT nanoparticles presented a superior profile. tandfonline.com They exhibited high stability in saline and after freeze-drying, low cytotoxicity, and high transfection efficiency. tandfonline.comresearchgate.net In contrast, PEI showed significant toxicity in cell lines. tandfonline.comfigshare.com In vivo studies further confirmed that ALT nanoparticles could deliver siRNA with significantly higher efficiency than chitosan nanoparticles. tandfonline.comfigshare.com These findings highlight the potential of poly(glycerol methacrylate)-based nanoparticles in biomedical applications due to their biocompatibility, stability, and simple preparation. tandfonline.comfigshare.com

| Nanoparticle Carrier | Polymer Type | Average Size (at optimal N/P ratio) | Cytotoxicity | In Vivo siRNA Delivery Efficiency |

| ALT | Aminated linear poly(glycerol methacrylate) | Nanosized | No significant cytotoxicity observed. tandfonline.comfigshare.com | Significantly higher than chitosan. tandfonline.comfigshare.com |

| Chitosan | Cationic degradable polysaccharide | Nanosized | No significant cytotoxicity observed. tandfonline.com | Lower than ALT. tandfonline.comfigshare.com |

| PEI | Polyethylenimine (non-degradable) | Nanosized | Significant toxicity observed. tandfonline.comfigshare.com | Not specified, but safety concerns noted. tandfonline.com |

Polymer-drug conjugates (PDCs) involve the covalent attachment of a therapeutic agent to a polymer backbone, offering advantages like improved drug solubility, extended circulation time, and controlled release. nih.gov Poly(glycerol monomethacrylate) (PGMA) has been investigated as a hydrophilic, biocompatible polymer platform for creating a new generation of PDCs, particularly for protein conjugation. acs.org

One approach involves site-specific grafting of PGMA chains onto a protein. acs.org In a study using lysozyme (B549824) as a model protein, mono- and two-arm atom-transfer radical polymerization (ATRP) initiators were synthesized and selectively attached to the protein's N-terminus via reductive amination. acs.org This specific attachment site is chosen to avoid interference with the protein's active domain. acs.org Subsequently, glycerol monomethacrylate (GMA) monomers are polymerized from these initiator sites, resulting in a PGMA-protein conjugate with a defined architecture (linear or two-arm). acs.org This method allows for precise control over the molar mass and topology of the attached polymer, which is crucial for optimizing the therapeutic properties of the conjugate. acs.org The resulting conjugates are designed to possess "stealth" properties, reducing immunogenicity and improving pharmacokinetics. nih.govacs.org

Coatings, Adhesives, and Composites

Hydrophilic coatings are critical for improving the performance of biomedical and optical devices by creating a highly wettable, low-friction surface. surfacesolutionsgroup.comgoogle.com Polymers derived from this compound, such as poly(glyceryl methacrylate), are used to create such coatings in the form of hydrogels. dtic.mil These coatings can absorb significant amounts of water, forming a hydrated layer that enhances biocompatibility and performance. surfacesolutionsgroup.comgoogle.com

Biomedical Applications: In the medical field, hydrophilic coatings are applied to devices like catheters and implants to reduce friction upon insertion and minimize tissue irritation. surfacesolutionsgroup.comhydromer.com The hydrophilic surface reduces nonspecific protein adsorption, which in turn can decrease the risk of thrombosis and bacterial infection. biolinscientific.com this compound-based hydrogels are particularly suitable for these applications due to their ability to form transparent networks with variable, controllable water content. dtic.mil The lubricious nature of the hydrated coating improves device functionality and patient comfort. surfacesolutionsgroup.comhydromer.com

Optical Applications: For optical uses, such as in contact lenses and intraocular lenses, the properties of the coating material are paramount. google.comui.ac.id Hydrogels made from monomers like glyceryl methacrylate are potentially useful in ophthalmology because they are transparent and their refractive index can be controlled. dtic.mil A linear relationship exists between the refractive index of the hydrogel and its water content. dtic.mil Key requirements for optical applications include high optical clarity, flexibility, oxygen permeability, and biocompatibility, all of which are characteristics of hydrophilic methacrylate polymers. ui.ac.idresearchgate.net The ability to create a stable, immobile, and inert hydrophilic layer on a lens surface improves both vision sharpness and wearer comfort. google.com

| Property | Relevance to Biomedical Coatings | Relevance to Optical Coatings |

| Hydrophilicity / Wettability | Reduces friction and tissue damage; minimizes protein and bacterial adhesion. hydromer.combiolinscientific.com | Ensures uniform tear film distribution for comfort and clear vision. google.com |

| Water Content | Creates a lubricious, biocompatible interface. google.com | Affects oxygen permeability and refractive index. dtic.milui.ac.id |

| Optical Transparency | Not always critical, but desirable for visualization. | Essential for clear, unobstructed vision. researchgate.net |

| Refractive Index | Not a primary concern. | Must be controlled to provide correct optical power. dtic.milresearchgate.net |

| Biocompatibility | Prevents adverse biological responses like inflammation or thrombosis. biolinscientific.com | Prevents eye irritation and ensures long-term wearability. ui.ac.id |

Waterborne Adhesives and Sealants

This compound (GMA) is utilized as a key component in the formulation of waterborne adhesives and sealants due to its hydrophilic nature and reactive methacrylate group. Its bifunctional structure, featuring both hydroxyl and methacrylate functionalities, contributes to enhanced performance characteristics in aqueous systems. rsc.org

In waterborne adhesive formulations, the incorporation of GMA improves flexibility and promotes crosslinking. rsc.org This leads to stronger and more durable bonds. Research has demonstrated the potential of glycerine-derived monomers in creating pressure-sensitive adhesives (PSAs). For instance, block copolymers derived from glycerol have shown significant promise for PSA applications.

In a comparative study, Glycerol-dimethacrylate (GDMA) was investigated as a replacement for the commonly used hydrophilic monomer 2-hydroxyethyl methacrylate (HEMA) in simplified dental adhesives. The findings indicated that GDMA-containing adhesives exhibited superior properties, including better polymerization, improved mechanical properties, and lower water sorption and solubility compared to their HEMA-based counterparts. core.ac.ukrsc.org

Table 1: Comparative Properties of Dental Adhesives with GDMA vs. HEMA

| Property | GDMA-Containing Adhesive | HEMA-Containing Adhesive | Outcome with GDMA |

|---|---|---|---|

| Elastic Modulus | Higher | Lower | Improved Mechanical Properties |

| Water Sorption | Lower | Higher | Increased Durability |

| Solubility | Lower | Higher | Increased Stability |

| Degree of Conversion | Higher | Lower | Better Polymerization |

| Bond Strength (Aged) | Maintained (self-etch) | Dropped Significantly | Enhanced Longevity |

This table summarizes findings from a study comparing experimental dental adhesives formulated with 20 wt% GDMA or HEMA. core.ac.ukrsc.org

Cross-linkable Copolymers for Hydroxyurethane-Acrylate Coatings

Glycerol carbonate methacrylate (GCMA) has emerged as a significant monomer for producing cross-linkable copolymers used in advanced coatings. core.ac.uk These copolymers are particularly valuable in the formulation of hydroxyurethane-acrylate coatings, offering a route to create robust materials without the use of toxic isocyanates. rsc.org